molecular formula C7H7BrClNO2S B13322641 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13322641
M. Wt: 284.56 g/mol
InChI Key: ZWJZKCLDXZJKNW-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes:

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chlorination: Introduction of a chlorine atom to the benzene ring.

    Sulfonation: Introduction of a sulfonamide group to the benzene ring.

These reactions are carried out under specific conditions to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can be replaced by nucleophiles such as hydroxide ions or amines.

    Electrophilic Substitution: The bromine and chlorine atoms can be substituted by other electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) at elevated temperatures.

    Electrophilic Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenols, while electrophilic substitution with Br2 can yield dibromo derivatives .

Scientific Research Applications

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the sulfonamide group.

    4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but lacks the bromine atom.

    3-Bromo-4-methylbenzene-1-sulfonamide: Similar structure but lacks the chlorine atom

Uniqueness

3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms along with the sulfonamide group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

3-bromo-4-chloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3

InChI Key

ZWJZKCLDXZJKNW-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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